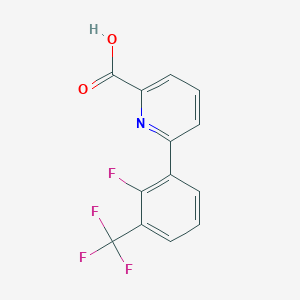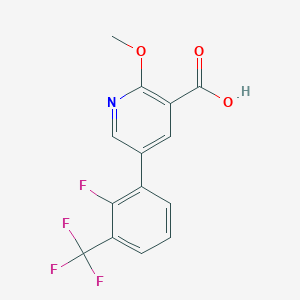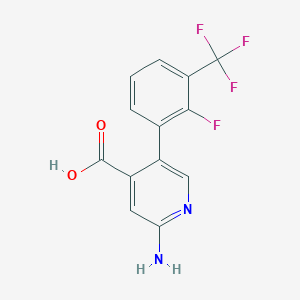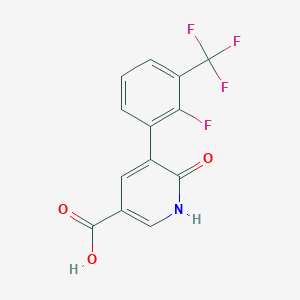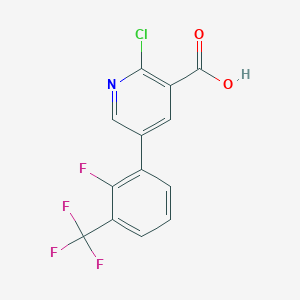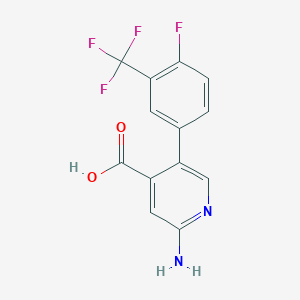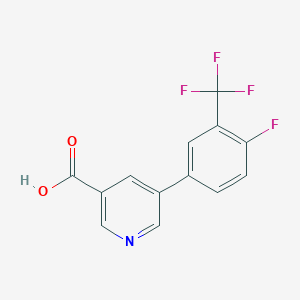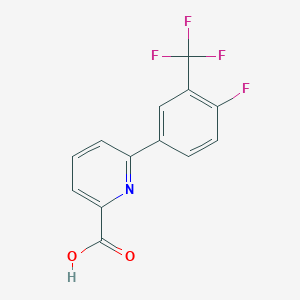
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (3F-TFP) is a synthetic compound that has been used in research laboratories for a variety of applications. 3F-TFP is a versatile compound that has been used in a number of different scientific fields, including biochemistry, biophysics, and physiology. 3F-TFP has been found to possess strong antifungal and antiviral properties, as well as being an effective inhibitor of certain enzymes. In addition, 3F-TFP has been used to study the structure of proteins, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain compounds.
作用機序
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not completely understood. However, it is believed that 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% binds to certain proteins and enzymes, which leads to inhibition of their activity. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to interact with certain receptors, which leads to inhibition of their activity. Finally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to interact with certain molecules, which leads to inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% have been studied in a variety of organisms. In general, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to possess strong antifungal and antiviral properties, as well as being an effective inhibitor of certain enzymes. In addition, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
実験室実験の利点と制限
The advantages of using 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of different scientific fields. The main limitation of using 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is that the mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not completely understood.
将来の方向性
The future directions for research involving 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% include further exploration of its mechanism of action and its potential applications in biochemistry, biophysics, and physiology. Additionally, further research is needed to determine the effects of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% on different organisms, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as an inhibitor of certain enzymes and receptors.
合成法
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is synthesized by the reaction of 4-fluoro-3-trifluoromethylphenol and pyridine in the presence of a catalytic amount of a base. The reaction proceeds through the formation of a nucleophilic aromatic substitution product, which is then converted to the desired product by hydrolysis. The reaction is typically carried out in aqueous solution at room temperature, and the desired product can be isolated in high yields.
科学的研究の応用
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. In biochemistry, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the structure of proteins, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain compounds. In physiology, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of certain drugs on the nervous system, to study the effects of certain drugs on the immune system, and to study the effects of certain drugs on the cardiovascular system.
特性
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-4-3-7(6-9(10)13(15,16)17)8-2-1-5-18-11(8)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHFGVJMADYQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



